Phosphine oxide, 1-naphthalenyldiphenyl-
Overview
Description
Phosphine oxide, 1-naphthalenyldiphenyl- is a phosphorus compound with the molecular formula C22H17OP . Phosphine oxides are phosphorus compounds with the formula OPX3. When X = alkyl or aryl, these are organophosphine oxides .
Synthesis Analysis
Phosphine oxides are typically produced by oxidation of organophosphines . The most widely used synthetic route for phosphine oxides is oxidation of their corresponding phosphine precursors . Various phosphine oxides are efficiently reduced by the use of a methylation reagent, followed by lithium aluminum hydride .Molecular Structure Analysis
Phosphine oxides are tetrahedral compounds. They are usually prepared by oxidation of tertiary phosphines. The P-O bond is short and polar . According to molecular orbital theory, the short P–O bond is attributed to the donation of the lone pair electrons from oxygen p-orbitals to the antibonding phosphorus-carbon bonds .Chemical Reactions Analysis
Phosphine oxides undergo various chemical reactions. For example, secondary phosphine oxides (SPOs) often undergo further oxidation, which enriches their chemistry . Various phosphine oxides are efficiently reduced by the use of a methylation reagent, followed by lithium aluminum hydride .Physical And Chemical Properties Analysis
Phosphine oxide, 1-naphthalenyldiphenyl- has a molecular weight of 328.3435 . The nature of the P–O bond was once hotly debated. Some discussions invoked a role for phosphorus-centered d-orbitals in bonding, but this analysis is not supported by computational analyses .Mechanism of Action
The reactivity of phosphine oxides and the mechanism of the reduction are not always well understood . The simplest method to obtain phosphines is the reduction of phosphine oxides . The reduction can occur with retention or inversion of the stereogenic phosphorus atom depending on the nature of the reducing agent and the presence of additives .
Future Directions
Although many aminophosphine oxides (AmPOs) have already been discovered and developed over the past century, many opportunities nevertheless exist for further developments towards new extraction processes and new catalytic materials by fine tuning the electronic and steric properties of substituents on the central phosphorus atom .
properties
IUPAC Name |
1-diphenylphosphorylnaphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17OP/c23-24(19-12-3-1-4-13-19,20-14-5-2-6-15-20)22-17-9-11-18-10-7-8-16-21(18)22/h1-17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFFMCFXDHYNFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17OP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452331 | |
Record name | Phosphine oxide, 1-naphthalenyldiphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3095-33-8 | |
Record name | Phosphine oxide, 1-naphthalenyldiphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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